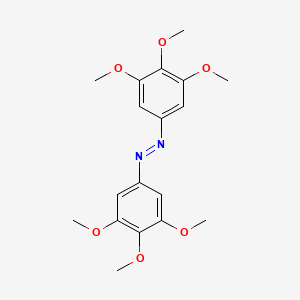

(e)-Bis(3,4,5-trimethoxyphenyl)diazene

Beschreibung

(E)-Bis(3,4,5-trimethoxyphenyl)diazene is an azo compound featuring two 3,4,5-trimethoxyphenyl groups linked by a diazene (N=N) moiety in the E (trans) configuration. The 3,4,5-trimethoxyphenyl substituents are notable for their electron-donating methoxy groups, which influence electronic properties, solubility, and biological interactions. This compound belongs to a broader class of methoxy-substituted aromatic azo dyes and bioactive molecules, where the trimethoxy pattern is often associated with enhanced pharmacological or agrochemical activity .

Eigenschaften

CAS-Nummer |

6333-84-2 |

|---|---|

Molekularformel |

C18H22N2O6 |

Molekulargewicht |

362.4 g/mol |

IUPAC-Name |

bis(3,4,5-trimethoxyphenyl)diazene |

InChI |

InChI=1S/C18H22N2O6/c1-21-13-7-11(8-14(22-2)17(13)25-5)19-20-12-9-15(23-3)18(26-6)16(10-12)24-4/h7-10H,1-6H3 |

InChI-Schlüssel |

BPDJRRWJNFJNPI-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)N=NC2=CC(=C(C(=C2)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (e)-Bis(3,4,5-trimethoxyphenyl)diazene typically involves the reaction of 3,4,5-trimethoxyaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 3,4,5-trimethoxyaniline under basic conditions to yield the desired diazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base, such as sodium hydroxide, to facilitate the coupling reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

(e)-Bis(3,4,5-trimethoxyphenyl)diazene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under acidic conditions.

Major Products

Reduction: Hydrazine derivatives that may have applications in pharmaceuticals.

Substitution: Various substituted derivatives with modified electronic and steric properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including anticancer properties due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism by which (e)-Bis(3,4,5-trimethoxyphenyl)diazene exerts its effects is largely dependent on its ability to interact with specific molecular targets. The compound’s diazene linkage and trimethoxyphenyl groups allow it to engage in various interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of (E)-Bis(3,4,5-trimethoxyphenyl)diazene and Analogs

Key Insights :

- The azo group in diazenes confers stability and redox activity, distinguishing them from stilbenes (e.g., combretastatin) or enones (e.g., curcuminoids) .

- Methoxy substitution patterns (e.g., 3,4,5-trimethoxy vs. 2,4,6-trimethoxy) significantly impact biological activity. For example, 3,4,5-trimethoxy derivatives often show superior antiproliferative effects compared to 2,4,5-trimethoxy analogs in cancer cell lines .

Key Insights :

- Herbicidal Activity: Compounds with 3,4,5-trimethoxyphenyl groups, including diazenes, exhibit moderate herbicidal activity against dicots like rape but weak effects on monocots like barnyard grass .

- Anticancer Activity: The presence of 3,4,5-trimethoxyphenyl groups enhances tubulin-binding affinity (e.g., combretastatin A-4) or induces apoptosis via p53 pathways (e.g., curcuminoid derivatives) .

Key Insights :

- Synthesis Challenges : Azo compounds like this compound often require low-temperature coupling of aryl lithium intermediates to avoid side reactions .

- Solubility Limitations : Methoxy-rich compounds generally exhibit poor aqueous solubility, necessitating prodrug strategies (e.g., phosphate salts) for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.